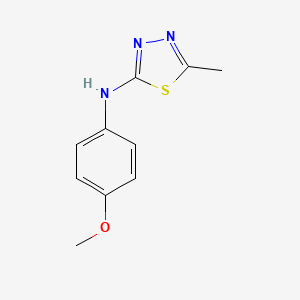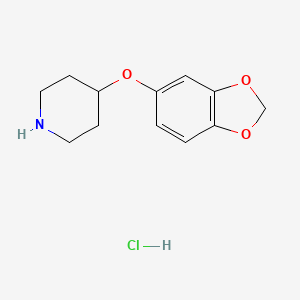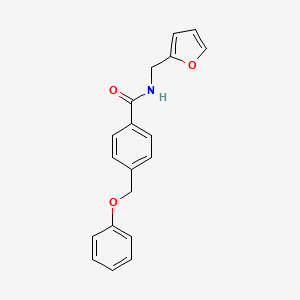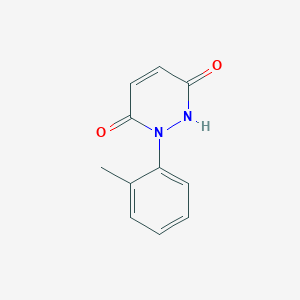
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that contains a thiadiazole ring and an amine group, making it useful in medicinal chemistry, biochemistry, and other related fields.
Mecanismo De Acción
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine exerts its effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) activity and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. MAO is an enzyme that breaks down neurotransmitters such as dopamine and serotonin, and the inhibition of MAO activity can increase the levels of these neurotransmitters in the brain. The Nrf2 pathway is involved in the regulation of oxidative stress and inflammation, and the activation of this pathway can reduce the damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of MAO activity, and the activation of the Nrf2 pathway. This compound has also been shown to have neuroprotective effects and can reduce the damage caused by neurotoxins such as 6-hydroxydopamine and rotenone. This compound has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments, including its relatively low cost, easy synthesis, and high purity. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine, including its potential applications in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis and purification methods for this compound and to develop new methods of delivery for this compound in order to increase its effectiveness in vivo.
Métodos De Síntesis
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine can be synthesized using various methods, including the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using recrystallization techniques. Other methods of synthesis include the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of sulfuric acid or the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and methyl iodide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. This compound has also been studied for its potential applications in cancer treatment, as it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-12-13-10(15-7)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMUTKAIHCZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)


![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)
![N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)



![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)